N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields. This compound features a thiazole ring, which is known for its diverse biological activities, and an isoxazole ring, which is often found in compounds with significant pharmacological properties .
Preparation Methods
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other thiazole and isoxazole derivatives:
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring but differ in their substituents and biological activities.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole ring but have different substituents and pharmacological properties.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-8(2)12-11(7)15-14(20-12)16-13(18)10-6-9(3)17-19-10/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFXLBFBOKYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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